molecular formula C14H11ClO2 B8130006 3'-Chloro-3-methylbiphenyl-4-carboxylic acid

3'-Chloro-3-methylbiphenyl-4-carboxylic acid

Cat. No.: B8130006
M. Wt: 246.69 g/mol
InChI Key: JOXSCZWVWYMMJM-UHFFFAOYSA-N
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Description

3'-Chloro-3-methylbiphenyl-4-carboxylic acid is an organic compound belonging to the biphenyl family. It features a biphenyl core with a chlorine atom and a methyl group attached to the third carbon of one phenyl ring, and a carboxylic acid group attached to the fourth carbon of the other phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the formation of biphenyl itself, which can be achieved through the Ullmann reaction, involving the coupling of two phenyl rings using copper as a catalyst.

  • Functionalization: The biphenyl core is then functionalized to introduce the desired substituents. For this compound, chlorination and methylation reactions are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to meet industrial standards.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions are less common for this compound, but they can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Chlorination and methylation reactions are key steps in the synthesis, typically involving reagents like thionyl chloride (for chlorination) and methyl iodide (for methylation).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4).

  • Substitution: Thionyl chloride (SOCl2) for chlorination, methyl iodide (CH3I) for methylation.

Major Products Formed:

  • Oxidation: this compound.

  • Reduction: Reduced derivatives, depending on the specific conditions and reagents used.

  • Substitution: Chlorinated and methylated biphenyl intermediates.

Scientific Research Applications

3'-Chloro-3-methylbiphenyl-4-carboxylic acid finds applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate the effects of structural modifications on biological activity.

  • Medicine: It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3'-chloro-3-methylbiphenyl-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

  • 3'-Methylbiphenyl-4-carboxylic acid: Lacks the chlorine atom.

  • 4'-Chlorobiphenyl-4-carboxylic acid: Chlorine atom on the opposite phenyl ring.

  • 3'-Chlorobiphenyl-4-carboxylic acid: Chlorine atom on the same phenyl ring but without the methyl group.

Uniqueness: 3'-Chloro-3-methylbiphenyl-4-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the same phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-chlorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)14(16)17)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXSCZWVWYMMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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